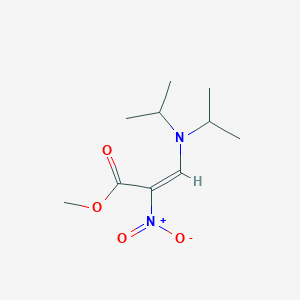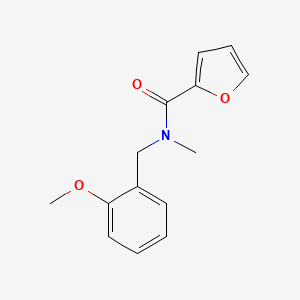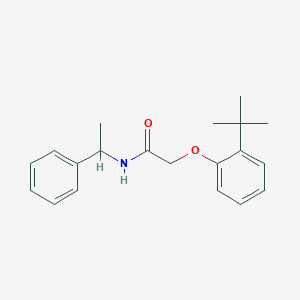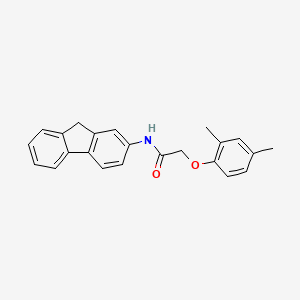
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as BPTD, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including its potential as a therapeutic agent for certain diseases. The purpose of
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in inflammation. Specifically, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases. 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to have antitumor effects, which could make it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to be relatively stable under various conditions, which makes it a useful compound for studying the effects of different variables on its activity. However, one limitation of using 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of research that could be explored is the development of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole-based therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, further research could be conducted to better understand the mechanism of action of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole and its effects on different biochemical and physiological pathways. Finally, research could be conducted to explore the potential use of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in combination with other compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with methyl phenyl ketone. The resulting product is then purified through recrystallization to obtain 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in its pure form.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential use in various areas of scientific research. One area of research where 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has shown promise is in the development of therapeutic agents for certain diseases. For example, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-15(12-7-9-13(16)10-8-12)18-17-14(19-15)11-5-3-2-4-6-11/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIKUYGTKQWIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)
![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)
![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)

![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5138847.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)

![6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5138866.png)

![3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5138898.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)
